molecular formula C10H17NO4 B153264 Tert-butyl 3-formylmorpholine-4-carboxylate CAS No. 833474-06-9

Tert-butyl 3-formylmorpholine-4-carboxylate

Cat. No.: B153264
CAS No.: 833474-06-9
M. Wt: 215.25 g/mol
InChI Key: MOLHQYMJBRBXAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formylmorpholine-4-carboxylate typically involves the reduction of morpholine-3,4-dicarboxylic acid 4-tert-butyl ester 3-methyl ester using diisobutylaluminum hydride (DIBAL-H) in toluene at -78°C . The reaction is carried out by adding DIBAL-H drop-wise to the solution of the starting material in toluene, followed by stirring at -78°C for one hour .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-formylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Amines or hydroxylamine in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Tert-butyl 3-carboxymorpholine-4-carboxylate.

    Reduction: Tert-butyl 3-hydroxymethylmorpholine-4-carboxylate.

    Substitution: Tert-butyl 3-imino- or 3-oximomorpholine-4-carboxylate.

Scientific Research Applications

Tert-butyl 3-formylmorpholine-4-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-formylmorpholine-4-carboxylate depends on its specific applicationThese interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

    Tert-butyl 3-hydroxymethylmorpholine-4-carboxylate: A reduction product of tert-butyl 3-formylmorpholine-4-carboxylate.

    Tert-butyl 3-carboxymorpholine-4-carboxylate: An oxidation product of this compound.

    Tert-butyl 3-imino- or 3-oximomorpholine-4-carboxylate: Substitution products of this compound.

Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its formyl group makes it a versatile intermediate in organic synthesis, and its morpholine ring provides stability and reactivity in various chemical environments .

Properties

IUPAC Name

tert-butyl 3-formylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLHQYMJBRBXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833474-06-9
Record name tert-butyl 3-formylmorpholine-4-carboxylate
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